molecular formula C17H12Cl2N4O3S B10940345 Methyl 2-[(3,4-dichlorophenoxy)methyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate

Methyl 2-[(3,4-dichlorophenoxy)methyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate

Cat. No.: B10940345
M. Wt: 423.3 g/mol
InChI Key: LZQPYFWTVNHVBQ-UHFFFAOYSA-N
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Description

Methyl 2-[(3,4-dichlorophenoxy)methyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate is a complex organic compound that belongs to the class of triazolopyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(3,4-dichlorophenoxy)methyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and pH. The use of continuous flow reactors could also be considered to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3,4-dichlorophenoxy)methyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Methyl 2-[(3,4-dichlorophenoxy)methyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a kinase inhibitor, which could be useful in studying cell signaling pathways.

    Medicine: Explored as a potential anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(3,4-dichlorophenoxy)methyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate is unique due to its specific structural features, which confer high selectivity and potency as a CDK2 inhibitor. This makes it a valuable compound for targeted cancer therapy .

Properties

Molecular Formula

C17H12Cl2N4O3S

Molecular Weight

423.3 g/mol

IUPAC Name

methyl 4-[(3,4-dichlorophenoxy)methyl]-12-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxylate

InChI

InChI=1S/C17H12Cl2N4O3S/c1-8-13-15-21-12(6-26-9-3-4-10(18)11(19)5-9)22-23(15)7-20-16(13)27-14(8)17(24)25-2/h3-5,7H,6H2,1-2H3

InChI Key

LZQPYFWTVNHVBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C3=NC(=NN3C=N2)COC4=CC(=C(C=C4)Cl)Cl)C(=O)OC

Origin of Product

United States

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